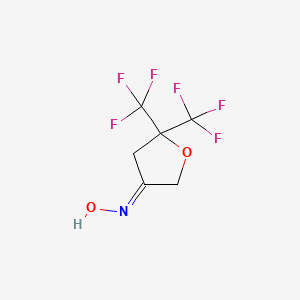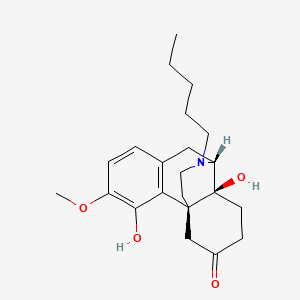
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan is a complex organic compound belonging to the morphinan class of chemicals This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and oxo functional groups, as well as a pentyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the Morphinan Core: The initial step involves the construction of the morphinan core structure through a series of cyclization reactions.
Introduction of Functional Groups: Hydroxyl, methoxy, and oxo groups are introduced through specific reactions such as hydroxylation, methylation, and oxidation.
Addition of the Pentyl Side Chain: The pentyl side chain is attached via alkylation reactions, often using pentyl halides as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the oxo group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and neuroprotection.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan involves its interaction with specific molecular targets and pathways. The compound is known to bind to opioid receptors in the central nervous system, modulating pain perception and producing analgesic effects. It may also interact with other receptors and enzymes, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Noroxycodone: A structurally similar compound with similar functional groups but different side chains.
Oxycodone: Another morphinan derivative with potent analgesic properties.
Hydromorphone: A related compound with a similar core structure but different functional groups.
Uniqueness
4,14-Dihydroxy-3-methoxy-6-oxo-N-pentylmorphinan is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
101318-98-3 |
|---|---|
Molekularformel |
C22H31NO4 |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
(1R,9R,10S)-3,10-dihydroxy-4-methoxy-17-pentyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C22H31NO4/c1-3-4-5-11-23-12-10-21-14-16(24)8-9-22(21,26)18(23)13-15-6-7-17(27-2)20(25)19(15)21/h6-7,18,25-26H,3-5,8-14H2,1-2H3/t18-,21-,22-/m1/s1 |
InChI-Schlüssel |
LMESMTMYZUOGFN-STZQEDGTSA-N |
Isomerische SMILES |
CCCCCN1CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)OC)O)O |
Kanonische SMILES |
CCCCCN1CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


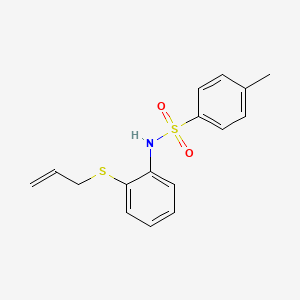

![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)
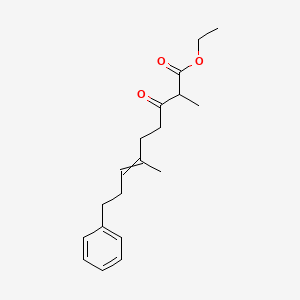

![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)
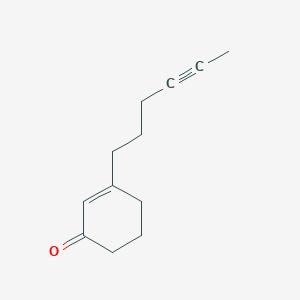
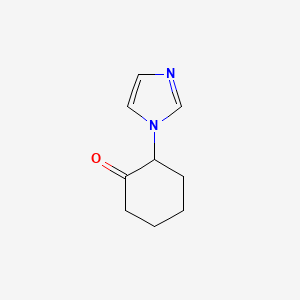

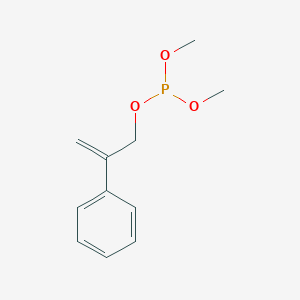
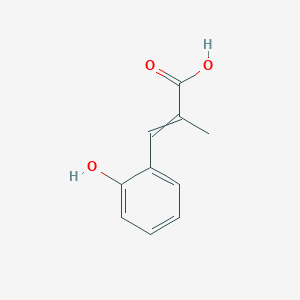
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
